Product packaging for Bis(2-methoxyethyl) phthalate-3,4,5,6-D4(Cat. No.:CAS No. 1398065-54-7)

Bis(2-methoxyethyl) phthalate-3,4,5,6-D4

Cat. No.: B1384124
CAS No.: 1398065-54-7
M. Wt: 286.31 g/mol
InChI Key: HSUIVCLOAAJSRE-LNFUJOGGSA-N
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Description

Bis(2-methoxyethyl) phthalate-3,4,5,6-D4 (CAS 1398065-54-7) is a stable, deuterium-labeled analog of bis(2-methoxyethyl) phthalate (DMEP) specifically designed for use as an internal standard in analytical chemistry. This high-purity compound features four deuterium atoms on the aromatic ring, which provides a distinct mass difference from the native compound for precise quantification using mass spectrometry. Its primary research application is in the accurate detection and measurement of its non-deuterated counterpart, DMEP, in various sample matrices. This is critical for toxicological and environmental studies, as DMEP is a phthalate ester plasticizer historically used in cellulose acetate plastics and is now subject to regulatory bans due to concerns over its potential health effects, including reproductive toxicity . Incorporating deuterium ( ) makes this compound an invaluable tool for tracing the pharmacokinetic and metabolic profiles of DMEP in research settings. It allows scientists to monitor the environmental fate of this plasticizer or its metabolic pathways in biological systems with high specificity and minimized background interference. The use of such deuterated internal standards is a cornerstone of reliable gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) methods, ensuring analytical results are both accurate and reproducible. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18O6 B1384124 Bis(2-methoxyethyl) phthalate-3,4,5,6-D4 CAS No. 1398065-54-7

Properties

IUPAC Name

bis(2-methoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O6/c1-17-7-9-19-13(15)11-5-3-4-6-12(11)14(16)20-10-8-18-2/h3-6H,7-10H2,1-2H3/i3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUIVCLOAAJSRE-LNFUJOGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)C1=CC=CC=C1C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCOC)C(=O)OCCOC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801334591
Record name Bis(2-methoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801334591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1398065-54-7
Record name Bis(2-methoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801334591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of Phthalic Acid with Deuterated 2-Methoxyethanol

Method Description:

The most conventional approach involves direct esterification of phthalic acid (or its derivatives) with deuterated 2-methoxyethanol under acid catalysis. This method is favored for its simplicity and high yield.

Reaction Scheme:

$$
\text{Phthalic acid} + 2 \times \text{Deuterated 2-methoxyethanol} \xrightarrow{\text{acid catalyst, heat}} \text{D4-BisMEP}
$$

Key Conditions:

  • Acid catalyst: Sulfuric acid or p-toluenesulfonic acid
  • Temperature: 120–150°C
  • Reaction time: 4–8 hours
  • Removal of water: Continuous azeotropic distillation using toluene or xylene

Research Findings:

Studies indicate that employing azeotropic removal of water shifts equilibrium towards ester formation, improving yield and purity. The process is scalable and compatible with industrial manufacturing.

Data Table 1: Esterification Conditions

Parameter Typical Value References
Catalyst p-Toluenesulfonic acid ,
Temperature 130–150°C ,
Reaction time 4–8 hours ,
Water removal method Azeotropic distillation ,
Yield 85–95% ,

Transesterification Using Deuterated Alcohols

Method Description:

An alternative involves transesterification of pre-formed phthalate esters with deuterated 2-methoxyethanol. This route offers better control over isotopic incorporation and reduces side reactions.

Reaction Scheme:

$$
\text{Diester} + 2 \times \text{Deuterated 2-methoxyethanol} \xrightarrow{\text{catalyst, heat}} \text{D4-BisMEP}
$$

Key Conditions:

  • Catalyst: Zinc acetate or titanium-based catalysts
  • Temperature: 100–140°C
  • Excess of deuterated alcohol: 2–3 equivalents
  • Reaction time: 6–12 hours

Research Findings:

Transesterification provides higher isotopic purity and minimizes exchange with ambient moisture, which is critical for isotope-labeled compounds.

Data Table 2: Transesterification Parameters

Parameter Typical Value References
Catalyst Zinc acetate ,
Temperature 120°C ,
Excess alcohol 2.5 equivalents ,
Reaction time 6–12 hours ,
Purity of product >98% isotopic enrichment ,

Purification Techniques

Post-synthesis purification is crucial for obtaining high-purity D4-BisMEP, especially for analytical and industrial applications.

Technique Description References
Liquid-liquid extraction Using solvents like hexane, dichloromethane to remove impurities ,
Column chromatography Silica gel or Florisil® columns for separating residual reactants ,
Distillation Vacuum distillation to separate based on boiling points ,
GPC (Gel Permeation Chromatography) For removing high-molecular-weight impurities

Considerations for Isotopic Labeling

  • Reagent Purity: Use of high-purity deuterated 2-methoxyethanol (≥98 atom % D) is essential.
  • Reaction Environment: Inert atmospheres (nitrogen or argon) prevent hydrogen-deuterium exchange.
  • Temperature Control: Maintaining low to moderate temperatures minimizes isotopic scrambling.
  • Solvent Choice: Use of deuterated solvents or anhydrous conditions reduces exchange with protium.

Summary of Key Findings

Aspect Details References
Most common method Esterification of phthalic acid with deuterated 2-methoxyethanol ,,
Alternative method Transesterification of pre-formed esters with deuterated alcohol ,
Purification techniques Liquid-liquid extraction, chromatography, distillation ,
Isotopic purity considerations Inert atmosphere, high-purity reagents, temperature control ,,

Chemical Reactions Analysis

Types of Reactions

Bis(2-methoxyethyl) phthalate-3,4,5,6-D4 undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of phthalic acid and methoxyethanol.

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phthalic acid and other oxidation products.

    Substitution: The ester groups can undergo nucleophilic substitution reactions, where the methoxyethanol groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water, and heat.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Substitution: Nucleophiles such as amines or alcohols, often under mild heating conditions.

Major Products Formed

    Hydrolysis: Phthalic acid and methoxyethanol.

    Oxidation: Phthalic acid and various oxidation by-products.

    Substitution: New esters or amides, depending on the nucleophile used.

Scientific Research Applications

Internal Standard in Mass Spectrometry

D4-MEHP is predominantly used as an internal standard in mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of four deuterium atoms enables researchers to distinguish the standard from the target analytes, leading to more accurate quantification of compounds like bis(2-ethylhexyl) phthalate (BEHP) in environmental and biological samples .

Environmental Monitoring

The compound is critical for monitoring phthalate levels in environmental samples. Its isotopic nature allows for precise tracking of phthalates in complex matrices such as soil and water. This is particularly important given the health concerns associated with phthalate exposure .

Pharmacokinetics Studies

D4-MEHP aids in pharmacokinetic studies that investigate the absorption, distribution, metabolism, and excretion of phthalates within biological systems. By using isotopically labeled compounds, researchers can trace metabolic pathways and interactions with biomolecules more effectively .

Toxicological Assessments

The compound is also employed in toxicological studies to assess the safety and biological impact of phthalates. Understanding how D4-MEHP interacts with cellular components can provide insights into potential health risks associated with phthalate exposure .

Polymer Chemistry

In material science, D4-MEHP is used to study the behavior of plasticizers within polymeric materials. Its unique structure allows researchers to explore how different additives affect the properties of polymers, such as flexibility and durability .

Case Study 1: Environmental Analysis

A study utilized D4-MEHP as a standard to quantify BEHP levels in river water samples. The results indicated significant concentrations of phthalates, underscoring the need for regulatory measures to control pollution from plasticizers .

Case Study 2: Pharmacokinetics Research

In a pharmacokinetics study involving rodents, D4-MEHP was administered to trace the metabolic fate of phthalates. The findings revealed distinct metabolic pathways that could explain varying toxicity levels among different phthalates .

Mechanism of Action

The mechanism of action of phthalic acid, bis-methylglycol ester D4 involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into the polymer matrix, reducing intermolecular forces and increasing flexibility. In biological systems, phthalates can interact with hormone receptors, potentially disrupting endocrine functions. The exact molecular targets and pathways depend on the specific context of its use and exposure.

Comparison with Similar Compounds

Comparison with Similar Deuterated Phthalates

Structural and Functional Differences

Deuterated phthalates share a common benzene-dicarboxylate backbone but differ in ester substituents, which influence their physicochemical and toxicological profiles. Below is a comparative analysis:

Table 1: Key Properties of Deuterated Phthalates
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Purity/Isotopic Enrichment Key Applications
Bis(2-methoxyethyl) phthalate-3,4,5,6-D4 C₁₄²H₄H₁₄O₆ 286.31 1398065-54-7 >95% (HPLC) Analytical standards, toxicology
Bis(2-ethylhexyl) phthalate-3,4,5,6-D4 C₂₄D₄H₃₄O₄ 394.58 93951-87-2 98 atom% D Environmental monitoring
Bis(2-butoxyethyl) phthalate-3,4,5,6-D4 C₂₀H₂₆D₄O₆ 386.46 1398065-96-7 >97% Reproductive toxicity studies
Diethyl phthalate-3,4,5,6-D4 C₁₂H₁₀D₄O₄ 194.19 93952-12-6 98 atom% D Polymer research, biodegradation
Di-n-butyl phthalate-D4 C₁₆H₁₈D₄O₄ 282.33 93952-11-5 98 atom% D Regulatory compliance testing

Substituent Effects on Properties

  • Polarity and Solubility: Bis(2-methoxyethyl) phthalate-D4 has higher polarity due to the methoxyethyl group, enhancing solubility in polar solvents like methanol or water compared to longer-chain analogs (e.g., Bis(2-ethylhexyl) phthalate-D4) . Bis(2-ethylhexyl) phthalate-D4 (DEHP-d4) is highly lipophilic, making it suitable for lipid-rich matrix analysis .
  • Thermal Stability :

    • DEHP-d4 has a higher boiling point (231°C at 5 mmHg) compared to DMEP-d4, reflecting its larger molecular size .
  • Toxicity Profiles: All deuterated phthalates retain the reproductive toxicity hazards of their non-deuterated counterparts. For example, DMEP is classified as toxic to reproduction (Category 1B, H360FD) . DEHP-d4 and DMEP-d4 are prioritized in regulatory studies due to their widespread historical use and persistence in ecosystems .

Analytical Chemistry

  • Bis(2-methoxyethyl) phthalate-D4 is used in liquid chromatography-mass spectrometry (LC-MS) to quantify DMEP in textiles and consumer products, adhering to ISO 14389:2014 standards .
  • DEHP-d4 serves as a surrogate in EPA methods for detecting phthalates in water and soil .

Toxicology Studies

  • DMEP-d4 has been critical in tracing metabolic pathways, revealing rapid hydrolysis to mono(2-methoxyethyl) phthalate in mammalian models .
  • DEHP-d4 studies highlight bioaccumulation in adipose tissue, corroborating its classification as a persistent organic pollutant (POP) .

Regulatory Status

  • DMEP is prohibited in EU consumer products (e.g., toys, cosmetics) under REACH due to reproductive risks .
  • DEHP is restricted under EU Directive 2005/84/EC and the U.S. Consumer Product Safety Improvement Act (CPSIA) .

Biological Activity

Bis(2-methoxyethyl) phthalate-3,4,5,6-D4 (DMEP-D4) is a deuterated derivative of bis(2-methoxyethyl) phthalate (DMEP), a compound widely used in industrial applications. This article explores its biological activity, including its metabolism, toxicity, and potential health effects based on diverse sources.

  • Chemical Formula : C12_{12}H14_{14}D4_4O4_4
  • Molecular Weight : 286.32 g/mol
  • CAS Number : 1398065-54-7
  • Solubility : Slightly soluble in DMSO and methanol

Metabolism and Pharmacokinetics

DMEP-D4 undergoes metabolic processes similar to its non-deuterated counterpart. It is primarily metabolized into methoxyacetic acid (MAA) through oxidation. Studies indicate that when administered intravenously, DMEP is rapidly transferred across the placenta into the fetus, suggesting significant fetal exposure during pregnancy .

In animal studies, DMEP-D4 has shown varying degrees of absorption and excretion patterns:

  • Rats : Following oral administration, significant excretion occurs via urine within 48 hours, with some accumulation in tissues at higher doses .
  • Humans : Limited data exists; however, similar compounds have demonstrated a first-order elimination process from plasma .

Acute Toxicity

DMEP-D4 exhibits low acute toxicity through oral, dermal, and inhalational routes. In animal studies:

  • Minimal skin and eye irritation were observed.
  • No significant skin sensitization was noted .

Subchronic Toxicity

In subchronic studies involving repeated doses:

  • Rats : Doses of 1000 mg/kg body weight/day resulted in significant decreases in thymus and testes weights. At lower doses (100 mg/kg), slight decreases in hemoglobin and hematocrit values were recorded. The primary sites of toxicity were determined to be the thymus and testes .
Dose (mg/kg bw/d)Effect Observed
100Decreased hemoglobin and hematocrit
250Testicular weight decrease in mice
1000Thymic atrophy and testicular atrophy

The mechanism of action for DMEP-D4 involves its interaction with various molecular targets. The incorporation of deuterium alters its pharmacokinetic profile compared to non-deuterated analogs, potentially leading to differences in absorption, distribution, metabolism, and excretion. This can result in altered biological activity that may influence therapeutic outcomes or toxicity profiles .

Case Studies and Research Findings

  • Dermal Absorption Studies : Research indicates that phthalates can be absorbed dermally from products such as skin wipes. This raises concerns regarding cumulative exposure from everyday products containing DMEP-D4 .
  • Health Effects on Reproductive Systems : In studies examining reproductive toxicity, DMEP-D4 has been linked to testicular atrophy in male rats at high doses. This finding underscores the need for further investigation into its effects on human reproductive health .
  • Environmental Impact Studies : As a compound used in various industrial applications, DMEP-D4 has been studied for its environmental persistence and potential bioaccumulation. Its deuterium labeling aids in tracing its pathways in ecological studies .

Q & A

Basic Question: How is Bis(2-methoxyethyl) phthalate-3,4,5,6-D4 structurally distinguished from its non-deuterated counterpart, and what analytical advantages does this labeling provide?

Answer:
The deuterated form replaces four hydrogen atoms on the benzene ring (positions 3, 4, 5, and 6) with deuterium (²H), creating a distinct mass difference detectable via mass spectrometry. This isotopic labeling enables precise quantification in complex matrices (e.g., biological fluids or environmental samples) by serving as an internal standard. For example, isotope dilution mass spectrometry (IDMS) uses the deuterated compound to correct for matrix effects and ionization efficiency variations, improving accuracy in trace-level analyses .

Basic Question: What validated analytical methods are recommended for quantifying this compound in environmental or biological samples?

Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with solid-phase extraction (SPE) is widely validated for this purpose. Key steps include:

  • Sample Preparation : Use deuterated analogs (e.g., DEHP-d4) as internal standards to normalize recovery rates during SPE .
  • Chromatography : A C18 column with gradient elution (water/acetonitrile) separates phthalates from co-eluting contaminants.
  • Detection : Multiple reaction monitoring (MRM) targets specific transitions (e.g., m/z 391 → 153 for the deuterated compound) to minimize interference .

Table 1 : Optimized MRM Transitions for Common Phthalates

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Bis(2-methoxyethyl) phthalate-D4391.2153.1
DEHP-d4395.3157.1

Advanced Question: How can researchers resolve discrepancies in recovery rates when using Bis(2-methoxyethyl) phthalate-D4 as an internal standard across heterogeneous sample matrices?

Answer:
Matrix effects (e.g., ion suppression in urine vs. serum) require method customization:

  • Matrix-Matched Calibration : Prepare calibration curves in the same matrix as the sample (e.g., synthetic urine or dust extracts) .
  • Post-Column Infusion : Identify regions of ion suppression/chromatographic interference and adjust LC conditions accordingly.
  • Cross-Validation : Compare results with alternative methods (e.g., gas chromatography-MS) to confirm reproducibility .

Advanced Question: What metabolic pathways of Bis(2-methoxyethyl) phthalate can be elucidated using its deuterated analog in in vivo studies?

Answer:
Deuterated labeling allows tracking of phase I/II metabolism. For example:

  • Phase I : Hydrolysis of the ester bonds produces mono(2-methoxyethyl) phthalate (MMEP), detectable via LC-MS/MS.
  • Phase II : Glucuronidation of MMEP can be quantified using isotopic patterns to distinguish endogenous vs. exogenous metabolites.
  • Kinetic Studies : Deuterium labeling minimizes interference from background phthalates, enabling precise measurement of elimination half-lives .

Basic Question: What safety protocols are critical when handling Bis(2-methoxyethyl) phthalate-D4 in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to limit inhalation of vapors (flash point: ~205°C) .
  • Waste Disposal : Collect residues in sealed containers for incineration by licensed facilities to prevent environmental release .

Advanced Question: How does the environmental persistence of Bis(2-methoxyethyl) phthalate-D4 compare to non-deuterated phthalates in soil/water systems?

Answer:
Deuterium labeling does not significantly alter environmental behavior due to similar chemical properties. However, isotopic tracing enables differentiation between biotic/abiotic degradation:

  • Photodegradation : Monitor deuterium retention in degradation byproducts via high-resolution MS.
  • Bioaccumulation : Compare tissue concentrations in model organisms (e.g., zebrafish) using deuterated vs. non-deuterated forms to assess biomagnification potential .

Advanced Question: What experimental strategies mitigate co-elution challenges when analyzing Bis(2-methoxyethyl) phthalate-D4 alongside structurally similar plasticizers?

Answer:

  • Chromatographic Optimization : Increase column length (e.g., 150 mm C18) or reduce particle size (2.1 µm) to enhance resolution .
  • Ion Mobility Spectrometry (IMS) : Separate isomers based on collision cross-section differences.
  • Spectral Libraries : Use tandem MS libraries (e.g., NIST) to confirm peak identity and exclude false positives .

Basic Question: What quality control measures ensure the integrity of Bis(2-methoxyethyl) phthalate-D4 reference materials during long-term storage?

Answer:

  • Storage Conditions : Store at 0–6°C in amber glass vials to prevent photodegradation and hydrolysis .
  • Purity Checks : Perform quarterly LC-MS analysis to verify isotopic purity (>98% deuterium) and absence of degradation products .
  • Batch Documentation : Track lot-specific certificates of analysis (CoA) for traceability .

Advanced Question: How can deuterium isotope effects influence the interpretation of kinetic data in enzymatic assays involving Bis(2-methoxyethyl) phthalate-D4?

Answer:
Deuterium’s higher mass may slightly alter reaction rates (kinetic isotope effects, KIE). For accurate kinetics:

  • Control Experiments : Compare hydrolysis rates of deuterated vs. non-deuterated forms under identical conditions.
  • Computational Modeling : Use density functional theory (DFT) to predict KIEs for ester bond cleavage .

Advanced Question: What are the implications of detecting Bis(2-methoxyethyl) phthalate-D4 in procedural blanks, and how can contamination be minimized?

Answer:
Blanks indicate laboratory contamination, often from plasticware or solvents. Mitigation strategies:

  • Solvent Screening : Use LC-grade solvents tested for phthalate content.
  • Glassware : Replace plastic pipettes/tubes with glass alternatives.
  • Blank Correction : Subtract blank signals from sample data and report limits of detection (LOD) accordingly .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Bis(2-methoxyethyl) phthalate-3,4,5,6-D4
Reactant of Route 2
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Bis(2-methoxyethyl) phthalate-3,4,5,6-D4

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.